

GC-MS analysis protocol for Methyl 2-Methyltetrahydrofuran-2-carboxylate

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Compound of Interest

Compound Name: **Methyl 2-Methyltetrahydrofuran-2-carboxylate**

Cat. No.: **B580038**

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Methyltetrahydrofuran-2-carboxylate is a heterocyclic ester of interest in various fields, including pharmaceutical and fine chemical synthesis. Its analysis is crucial for reaction monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of this volatile compound. This document provides a detailed protocol for the GC-MS analysis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**, covering sample preparation, instrument parameters, and data analysis.

Chemical Properties

Property	Value
Synonyms	2-Methyltetrahydrofuran-2-carboxylic acid methyl ester
Molecular Formula	C ₆ H ₁₀ O ₃ [1] [2]
Molecular Weight	130.14 g/mol [1] [2]
Boiling Point	180 °C at 680 mmHg [2]
Appearance	Colorless to brown clear liquid [2]

Experimental Protocol

This protocol outlines the steps for analyzing **Methyl 2-Methyltetrahydrofuran-2-carboxylate** using GC-MS.

1. Materials and Reagents

- Solvent: Dichloromethane or Hexane (GC grade or higher)[\[3\]](#)
- Analyte: **Methyl 2-Methyltetrahydrofuran-2-carboxylate** standard
- Internal Standard (optional): A suitable deuterated or structurally similar compound not present in the sample.
- Sample Vials: 2 mL clear glass vials with PTFE-lined septa[\[1\]](#)[\[2\]](#)
- Syringe Filters: 0.22 µm PTFE filters[\[1\]](#)
- Pipettes and general laboratory glassware

2. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[\[3\]](#)

- Standard Preparation:

- Prepare a stock solution of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** in the chosen solvent at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL. A concentration of approximately 10 µg/mL is often suitable for a 1 µL injection.[2]
- If using an internal standard, add it to each calibration standard and sample at a constant concentration.

- Sample Preparation:
 - Liquid Samples: Dilute the sample with the chosen solvent to bring the expected analyte concentration within the calibration range.[1]
 - Solid Samples: Dissolve a known weight of the solid sample in the chosen solvent.[1]
 - Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the GC column.[1]
 - Transfer the filtered solution into a 2 mL GC vial.

3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application. A non-polar column like a DB-5ms or HP-5MS is generally suitable for this type of analysis.[4][5]

GC Parameter	Setting
Injection Port Temp.	250 °C
Injection Mode	Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min[4]
Oven Program	Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
MS Parameter	Setting
Ion Source Temp.	230 °C[4]
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV[4]
Mass Scan Range	m/z 40-200
Solvent Delay	3 minutes
Transfer Line Temp.	280 °C

Data Presentation and Analysis

1. Identification

The identification of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is based on its retention time and mass spectrum. The molecular ion (M^+) is expected at m/z 130. Due to the absence of a publicly available reference mass spectrum, the following fragmentation pattern is predicted based on the structure and general fragmentation rules for esters and cyclic ethers.

2. Predicted Mass Spectrum and Quantitative Data

The following table summarizes the expected quantitative data for the analysis.

Parameter	Value/Description
Expected Retention Time	~ 8 - 12 minutes (dependent on the specific GC system)
Molecular Ion (M ⁺)	m/z 130
Predicted Major Fragment Ions (m/z)	99, 71, 59, 43
Calibration Range	1 - 100 µg/mL
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally

Predicted Fragmentation Pattern:

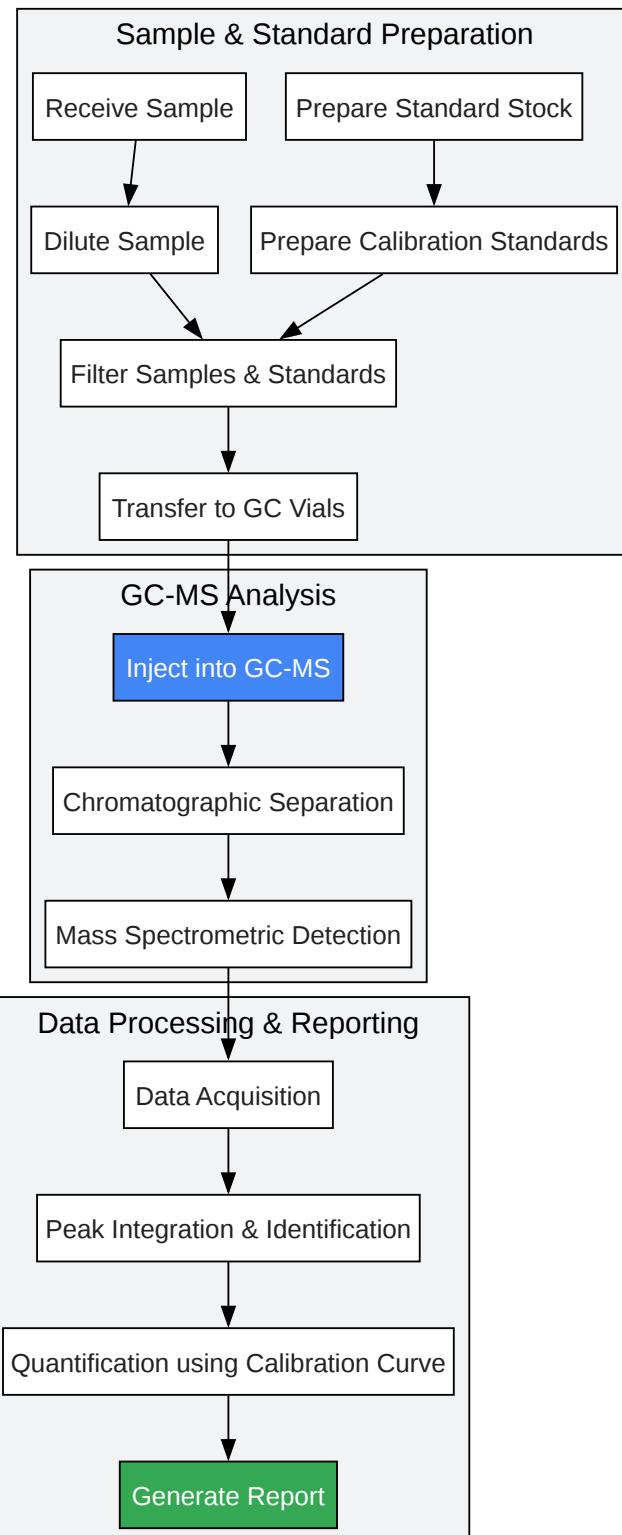
- m/z 99: Loss of a methoxy radical (•OCH₃) from the molecular ion.
- m/z 71: Alpha-cleavage with loss of the carbomethoxy group (•COOCH₃), similar to the fragmentation of 2-methyltetrahydrofuran.[3][6]
- m/z 59: Represents the carbomethoxy cation ([COOCH₃]⁺).
- m/z 43: Likely corresponds to the C₃H₇⁺ fragment from the tetrahydrofuran ring.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**.

GC-MS Analysis Workflow for Methyl 2-Methyltetrahydrofuran-2-carboxylate

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Caption: Workflow for the GC-MS analysis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**.

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